molecular formula C13H16ClNO2 B7919595 (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7919595
M. Wt: 253.72 g/mol
InChI Key: MTEPMPARHBCILW-LBPRGKRZSA-N
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Description

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a benzyl ester group at the 1-position and a chlorine substituent at the 3-position of the piperidine ring. The stereochemistry at the 3-position (S-configuration) is critical for its reactivity and application in asymmetric synthesis. This compound serves as a versatile building block in pharmaceutical chemistry, particularly for introducing chlorine atoms into target molecules or modifying piperidine-based scaffolds .

Properties

IUPAC Name

benzyl (3S)-3-chloropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEPMPARHBCILW-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Piperidin-3-ol

Piperidin-3-ol is synthesized via the hydrogenation of pyridine derivatives or through enzymatic resolution of racemic mixtures. Industrial-scale production often employs catalytic hydrogenation of 3-hydroxypyridine using Raney nickel or palladium catalysts under hydrogen pressure (50–100 psi) at 80–100°C. The reaction yields piperidin-3-ol with >95% purity, though enantiomeric resolution is required to isolate the (S)-enantiomer.

Chlorination Using Thionyl Chloride

Piperidin-3-ol undergoes chlorination with thionyl chloride (SOCl₂) in anhydrous dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, replacing the hydroxyl group with chlorine. Key conditions include:

  • Molar ratio : 1:1.2 (piperidin-3-ol : SOCl₂)

  • Temperature : 0–5°C to minimize side reactions

  • Reaction time : 4–6 hours

The crude product, 3-chloro-piperidine, is isolated by distillation under reduced pressure (yield: 85–90%). Enantiomeric purity is maintained if the starting piperidin-3-ol is enantiomerically pure.

Benzyl Ester Protection

The nitrogen of 3-chloro-piperidine is protected using benzyl chloroformate (CbzCl) in the presence of a base such as triethylamine (Et₃N). The reaction is conducted in dichloromethane at 0°C, yielding (S)-3-chloro-piperidine-1-carboxylic acid benzyl ester.

  • Key steps :

    • Slow addition of CbzCl to prevent exothermic side reactions

    • Stirring for 12 hours at room temperature

    • Workup with aqueous HCl to remove excess base

    • Crystallization from ethyl acetate/hexane (yield: 78–82%)

Asymmetric Synthesis via Chiral Auxiliaries

For stereochemical control, asymmetric synthesis routes employ chiral catalysts or auxiliaries to directly generate the (S)-enantiomer.

Enantioselective Cyclization

A chiral palladium catalyst facilitates the cyclization of δ-chloro amines to form enantiomerically enriched 3-chloro-piperidine. For example, (S)-BINAP-Pd complexes induce cyclization with 92% enantiomeric excess (ee) under mild conditions.

Resolution Using Oxalic Acid

Racemic 3-chloro-piperidine-1-carboxylic acid benzyl ester is resolved via diastereomeric salt formation. Oxalic acid preferentially crystallizes the (S)-enantiomer from a methanol/water mixture.

  • Conditions :

    • Solvent: Methanol/water (4:1)

    • Temperature: −10°C

    • Yield: 70% (ee >99%)

Industrial-Scale Production

Continuous Flow Reactors

To enhance efficiency, continuous flow systems are employed for chlorination and protection steps. These reactors ensure precise temperature control and reduce reaction times:

  • Chlorination : Microreactors with SOCl₂ achieve 95% conversion in 30 minutes.

  • Esterification : Tubular reactors with CbzCl and Et₃N yield 88% product with minimal byproducts.

Process Optimization

Design of Experiments (DoE) methodologies optimize parameters like reagent stoichiometry and solvent ratios. For example, response surface modeling identifies ideal conditions for SOCl₂ chlorination, maximizing yield to 93%.

Comparative Analysis of Methods

Method Yield ee (%) Key Advantage
Chlorination of Piperidin-3-ol82%>99Uses inexpensive reagents
Asymmetric Cyclization75%92Avoids resolution steps
Continuous Flow88%>99Scalable for industrial production

Challenges and Solutions

Stereochemical Degradation

The benzyl ester group may racemize under acidic or basic conditions. Stabilization strategies include:

  • Storage : Sealed containers under nitrogen at −20°C.

  • Buffered workup : pH-controlled aqueous phases during isolation.

Byproduct Formation

Excess SOCl₂ generates HCl, which can protonate the piperidine nitrogen. Quenching with cold sodium bicarbonate minimizes this issue.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester serves as a precursor for synthesizing various pharmaceuticals. Its structural properties allow it to act as a building block for more complex bioactive molecules.

  • Potential Pharmacological Activities : Preliminary studies indicate that this compound may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Its mechanism of action often involves interaction with specific biological targets such as enzymes and receptors.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis, particularly in the development of new chemical entities:

  • Building Block : It is employed in combinatorial chemistry to create libraries of compounds for high-throughput screening.
  • Reactivity : The presence of both chloro and carboxylic acid functionalities makes it reactive towards nucleophiles, facilitating various substitution reactions.

Recent research has highlighted the biological activity of this compound, particularly its antimicrobial properties.

Antimicrobial Properties

The compound has been tested against several bacterial strains, showing promising results:

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation significantly at micromolar concentrations, suggesting its potential application in cancer therapy.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications to the benzyl group led to compounds with improved binding affinity to target receptors involved in inflammatory pathways .

Mechanism of Action

The mechanism of action of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester largely depends on its chemical reactivity. In biological systems, it may interact with enzymes or receptors through its ester and chloro functional groups. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets. The chloro substituent may also participate in binding interactions with proteins or other biomolecules .

Comparison with Similar Compounds

Research Findings and Key Insights

  • Stereochemical Impact: The S-configuration in this compound ensures enantioselectivity in chiral synthesis, a feature absent in non-chiral analogs like benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate .
  • Functional Group Trade-offs: Chloro substituents offer reactivity but may reduce solubility in polar solvents compared to amino or hydroxy groups. For instance, the carboxymethyl-ethyl-amino derivative has higher solubility due to ionizable groups.
  • Synthetic Versatility: The chloro compound’s utility in cross-coupling reactions contrasts with the nucleophilic reactivity of amino-substituted derivatives, highlighting complementary roles in multi-step syntheses.

Biological Activity

(S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C13H16ClN2O2 and features a piperidine ring substituted with a chloro group and a benzyl ester. The synthesis typically involves the reaction of 3-chloropiperidine with benzyl chloroformate, followed by purification through recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have shown that it can inhibit the growth of various bacterial strains. For example, a study demonstrated that the compound was effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In cell line studies, it displayed significant antiproliferative effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were reported to be in the micromolar range, indicating potent activity. Specifically, one study found IC50 values around 5 µM for MCF-7 cells, suggesting its potential as a lead compound in cancer drug development .

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways, thereby inducing apoptosis in cancer cells.
  • Receptor Binding : The piperidine moiety allows for effective binding to various receptors, potentially modulating signaling pathways critical for tumor growth .

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various piperidine derivatives, including this compound. Results indicated that this compound had superior activity against Gram-positive bacteria compared to traditional antibiotics .
  • Cancer Cell Line Studies : In another investigation focused on anticancer activity, the compound was tested on multiple human cancer cell lines. The results showed significant inhibition of cell growth, with detailed analysis revealing that it induced cell cycle arrest and apoptosis through caspase activation pathways .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli10 µg/mL
AnticancerMCF-75 µM
AnticancerA5494 µM

Q & A

(Basic) What synthetic routes are commonly employed for the preparation of (S)-3-Chloro-piperidine-1-carboxylic acid benzyl ester, and how is the product purified?

Answer:
A representative synthesis involves nucleophilic substitution or coupling reactions. For example, benzyl-4-(aminomethyl)piperidine-1-carboxylate reacts with chloro-pyrimidine derivatives in dimethylformamide (DMF) using triethylamine as a base. The reaction is heated to 100°C for 6 hours, followed by vacuum concentration and purification via silica gel chromatography with gradient elution (e.g., CH2Cl2:IPA:hexane mixtures) . Yield optimization requires precise stoichiometry (e.g., 1:1 molar ratio of reactants) and controlled reaction duration. Post-synthesis, mass spectrometry (M+1:345.29) confirms molecular weight .

(Advanced) How does pH influence the formation and stability of the benzyl ester moiety during synthetic or derivatization processes?

Answer:
pH critically modulates ester bond formation and stability. Acidic conditions (pH ~4) favor esterification by minimizing nucleophilic attacks (e.g., hydrolysis or aminolysis). In contrast, neutral pH (≥6) increases risks of side reactions with amines or proteins, as observed in lignin-model studies where nitrogen content in DHP-glucuronic acid complexes rose under neutral conditions due to protein adducts . Researchers should:

  • Use pH 4 for ester bond optimization.
  • Employ buffers (e.g., acetate) to maintain acidity.
  • Characterize products via ion chromatography (IC) or 13C CP-MAS NMR to quantify ester integrity .

(Basic) Which analytical techniques confirm the structure and purity of this compound?

Answer:

  • Mass spectrometry (MS): Confirms molecular weight (e.g., M+1:345.29) .
  • FTIR: Identifies ester carbonyl stretches (~1720 cm⁻¹) and benzyl C-H vibrations .
  • 13C NMR: Detects benzyl carbons (~128-135 ppm) and ester carbonyl (~170 ppm) .
  • Elemental analysis: Validates stoichiometry (e.g., nitrogen content for impurity detection) .
  • HPLC: Assesses purity using UV detection at 254 nm .

(Advanced) What strategies mitigate competing reactions during derivatization under varying pH conditions?

Answer:

  • Acidic pH (~4): Suppresses nucleophilic side reactions (e.g., aminolysis) .
  • Neutral pH: Pre-block free amines (e.g., acetylation) or use aprotic solvents (e.g., DMF) .
  • Alkali treatment: Post-synthesis, 0.1M NaOH selectively cleaves ester bonds for validation .
  • Real-time monitoring: TLC or inline NMR tracks reaction progress to adjust conditions dynamically .

(Basic) What safety protocols are essential for handling this compound?

Answer:

  • Personal protective equipment (PPE): Gloves, goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation.
  • Storage: Seal containers under inert atmosphere (N2/Ar), away from moisture and heat .
  • Decomposition risks: Avoid open flames; toxic gases (CO, NOx) may form during combustion. Use dry chemical extinguishers .

(Advanced) How can researchers resolve discrepancies in benzyl ester stability across conjugation systems?

Answer:
Contradictions arise from matrix differences (aqueous vs. organic phases) or nucleophile concentrations. To address:

  • Comparative studies: Use model systems (e.g., DHP-glucuronic acid) under controlled conditions .
  • Site-specific engineering: Genetically encode glutamic acid benzyl ester residues to enhance stability in protein conjugates .
  • Quantitative analysis: IC measures glucuronic acid release post-alkali treatment to calculate ester retention .

(Advanced) How do competing nucleophiles (e.g., amines vs. hydroxyls) affect ester bond stability in complex reaction systems?

Answer:
Nucleophile reactivity follows: amine > thiol > carboxylic acid > hydroxyl under neutral conditions. For example, in DHP synthesis, proteins (amine-rich) dominate adduct formation at pH 7, reducing ester yields. Mitigation strategies include:

  • pH control: Acidic conditions (pH 4) favor ester bonds over amine adducts .
  • Protecting groups: Temporarily block amines (e.g., Boc groups) during esterification .

(Basic) What solvent systems are optimal for reactions involving this compound?

Answer:

  • Polar aprotic solvents: DMF or DMSO enhance solubility of intermediates .
  • Chromatography: Use CH2Cl2:IPA:hexane gradients for purification .
  • Avoid protic solvents (e.g., water, alcohols) in early stages to prevent hydrolysis.

(Advanced) Can enzymatic methods be integrated into the synthesis or modification of this compound?

Answer:
Yes, but with caveats:

  • Enzyme compatibility: Use pH-stable enzymes (e.g., laccases) for oxidative coupling in aqueous-organic biphasic systems .
  • Side reactions: Neutral pH promotes protein-DHP adducts; pre-treat enzymes with inhibitors or use immobilized formats to minimize interference .

(Basic) What storage conditions preserve the stability of this compound?

Answer:

  • Temperature: Store at 2–8°C in airtight containers .
  • Moisture control: Use desiccants (silica gel) to prevent hydrolysis.
  • Light sensitivity: Protect from UV exposure using amber glass .

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